molecular formula C12H8N2O3 B138994 2-Hydroxy-3-nitrocarbazole CAS No. 153654-33-2

2-Hydroxy-3-nitrocarbazole

Cat. No.: B138994
CAS No.: 153654-33-2
M. Wt: 228.2 g/mol
InChI Key: AFYFSKQCEUFIJU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrocarbazole (CAS 153654-33-2) is a nitro-substituted carbazole derivative with the molecular formula C₁₂H₈N₂O₃ and a molecular weight of 228.2 g/mol . Key physical properties include a predicted boiling point of 463.1±25.0 °C, density of 1.560±0.06 g/cm³, and a pKa of 7.36±0.30 . The compound features a hydroxyl group at the 2-position and a nitro group at the 3-position on the carbazole scaffold. Carbazoles are aromatic heterocycles with applications in pharmaceuticals, organic electronics, and materials science due to their planar structure and electron-rich properties.

Properties

CAS No.

153654-33-2

Molecular Formula

C12H8N2O3

Molecular Weight

228.2 g/mol

IUPAC Name

3-nitro-9H-carbazol-2-ol

InChI

InChI=1S/C12H8N2O3/c15-12-6-10-8(5-11(12)14(16)17)7-3-1-2-4-9(7)13-10/h1-6,13,15H

InChI Key

AFYFSKQCEUFIJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)[N+](=O)[O-]

Other CAS No.

153654-33-2

Synonyms

2-HYDROXY-3-NITROCARBAZOLE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The nitro-substituted carbazole family includes several derivatives with varying numbers and positions of nitro and hydroxyl groups. Below is a detailed comparison based on available data and structural analogs.

Structural Analogues and Molecular Properties

The following nitro-substituted carbazoles are closely related to 2-Hydroxy-3-nitrocarbazole (CAS 153654-33-2) :

2-Hydroxy-1,3,6-trinitrocarbazole (CAS 153654-32-1)

  • Molecular formula: C₁₂H₅N₅O₇
  • Molecular weight: ~347.2 g/mol (calculated).
  • Features three nitro groups at positions 1, 3, and 5.

2-Hydroxy-1,3-dinitrocarbazole (CAS 153654-34-3)

  • Molecular formula: C₁₂H₆N₄O₅
  • Molecular weight: ~286.2 g/mol (calculated).
  • Nitro groups at positions 1 and 3.

2-Hydroxy-1-nitrocarbazole (CAS 153654-35-4)

  • Molecular formula: C₁₂H₇N₃O₃
  • Molecular weight: ~241.2 g/mol (calculated).
  • Single nitro group at position 1.
Key Observations:
  • Molecular Weight and Density : Increasing nitro substitutions (e.g., 1,3,6-trinitro derivative) elevate molecular weight and likely density due to the nitro group’s high electron-withdrawing nature and atomic mass .
  • Acidity (pKa) : The hydroxyl group’s acidity in this compound (pKa ~7.36) is influenced by the adjacent nitro group at position 3, which stabilizes the deprotonated form via resonance. Derivatives with multiple nitro groups (e.g., 1,3,6-trinitro) may exhibit even lower pKa values due to enhanced electron withdrawal .

Reactivity and Stability

  • Steric and Electronic Effects: The 3-nitro group in this compound may induce steric hindrance or electronic effects that differ from isomers like 2-Hydroxy-1-nitrocarbazole. Meta-substituted nitro groups (e.g., position 3) allow for resonance stabilization across the aromatic ring, whereas ortho-substituted nitro groups (e.g., position 1) may cause steric clashes with the hydroxyl group. Nitro Group Reduction: The position and number of nitro groups influence reduction potentials. Trinitro derivatives are more likely to undergo explosive decomposition under extreme conditions compared to mono- or dinitro analogs.

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